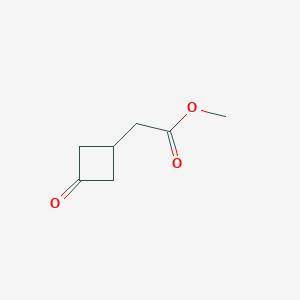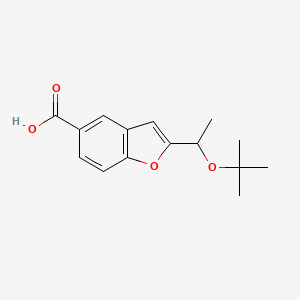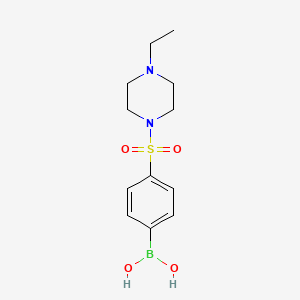
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid
説明
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C12H19BN2O4S . It has a molecular weight of 298.17 g/mol . The compound is also known by various synonyms, including 486422-70-2, 4-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid, and (4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid isInChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O . Physical And Chemical Properties Analysis
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a molecular weight of 298.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . Its exact mass is 298.1158584 g/mol, and its monoisotopic mass is also 298.1158584 g/mol . The topological polar surface area of the compound is 89.5 Ų .科学的研究の応用
Synthesis and Organic Chemistry
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is significant in organic synthesis. A study by Zhang Da (2015) highlighted the synthesis of a related compound, 4-(2-(diethylamino)ethyl) phenylboronic acid, emphasizing the advantages of arylboronic acid compounds like low toxicity, good thermal stability, and compatibility with various functional groups (Zhang Da, 2015).
Biomedical Applications
Phenylboronic-acid-modified nanoparticles, closely related to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been studied for their potential as antiviral therapeutics. Khanal et al. (2013) developed nanoparticles functionalized with para-substituted phenylboronic acid moieties, demonstrating novel viral entry activity against the Hepatitis C virus, indicating potential as therapeutic agents (Khanal et al., 2013).
Anticonvulsant Research
In the field of anticonvulsant drug development, Kamiński et al. (2015) synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs with structures similar to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid. These compounds showed broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).
Supramolecular Chemistry
Phenylboronic acid derivatives, including compounds like 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of assemblies due to hydrogen bonds between heteroatoms and boronic acid groups (Pedireddi & Seethalekshmi, 2004).
Catalysis
In catalysis, 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid-related compounds have been explored. Wang, Lu, and Ishihara (2018) studied 2,4-bis(trifluoromethyl)phenylboronic acid, demonstrating its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
Photodynamic Therapy
Phenylboronic acid-functionalized pyrene derivatives, closely related to 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, have been synthesized for applications in photodynamic therapy and two-photon imaging of cell surface sialic acids. Li and Liu (2021) developed a nanoplatform using these compounds for potential use in cancer cell therapy (Li & Liu, 2021).
将来の方向性
特性
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOKACGLGJGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198274 | |
| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
486422-70-2 | |
| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



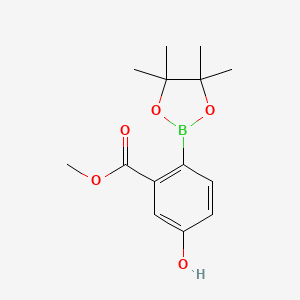
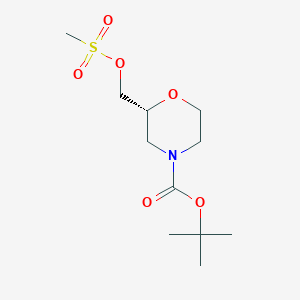
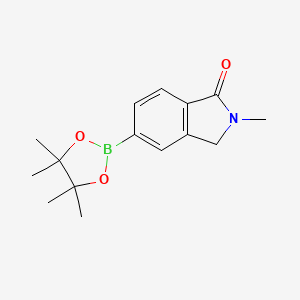
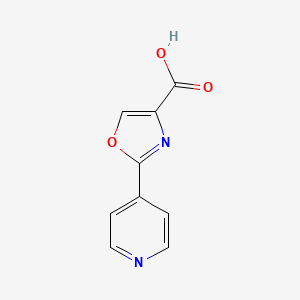


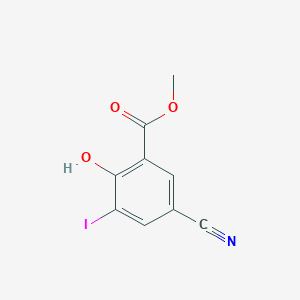

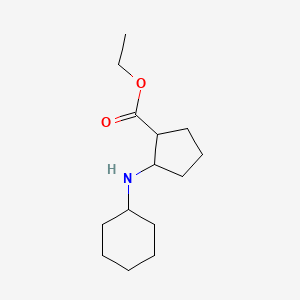
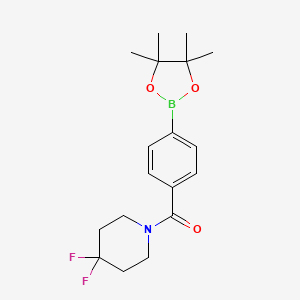
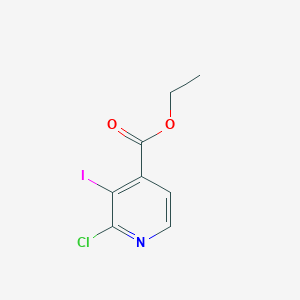
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
